molecular formula C9H16O3 B585981 (E)-3-Hydroxy-4-nonenoic Acid CAS No. 1263035-59-1

(E)-3-Hydroxy-4-nonenoic Acid

Cat. No.: B585981
CAS No.: 1263035-59-1
M. Wt: 172.224
InChI Key: PMFGHKDIYFNBMZ-AATRIKPKSA-N
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Description

Historical Trajectories and Early Academic Discoveries of Related Hydroxy Fatty Acids

The study of hydroxy fatty acids is rooted in the early explorations of natural product chemistry. Long before the advent of modern analytical techniques, chemists were isolating and identifying novel lipid structures from natural sources. A pivotal discovery in this field was that of ricinoleic acid ((9Z,12R)-12-Hydroxyoctadec-9-enoic acid) in 1848, which is the primary component of castor oil. nih.gov This discovery marked one of the first identifications of a hydroxy-containing fatty acid and laid the groundwork for future research into this class of lipids.

Another significant historical milestone was the identification of poly(3-hydroxybutyric acid) in 1926 from the bacterium Bacillus megaterium. This discovery revealed that bacteria synthesize and store lipids as polyesters of 3-hydroxy acids, opening up the field of microbial polyhydroxyalkanoates (PHAs), which are now recognized for their potential as biodegradable plastics. These early discoveries, summarized in the table below, were crucial in establishing that the addition of a hydroxyl group to a fatty acid chain imparts unique chemical properties and biological functions, a principle that continues to drive research in the field.

Year of DiscoveryCompound NameSignificanceReference
1848Ricinoleic acidFirst major discovery of a hydroxy fatty acid, the main component of castor oil. nih.gov
1926Poly(3-hydroxybutyric acid)Identified in bacteria, revealing a new class of biopolymers (polyhydroxyalkanoates).
1960β-Dimorphecolic acidA 9-hydroxy unsaturated fatty acid discovered in munch seed oil with potential oleochemical applications.

Contemporary Academic Relevance of Unsaturated Hydroxy Fatty Acids in Chemical Biology Research

In modern chemical biology, unsaturated hydroxy fatty acids are recognized not merely as structural lipids but as active participants in cellular signaling and metabolism. Their unique chemical properties, conferred by the hydroxyl group and the carbon-carbon double bond, allow them to be used as industrial starting materials and as key ingredients in various sectors due to their higher viscosity, reactivity, and stability compared to non-hydroxylated fatty acids. unl.edu

Research has shown that 3-hydroxy fatty acids (3-HFAs) are of particular interest. They are known intermediates of mitochondrial beta-oxidation and are integral components of the lipopolysaccharides found in the outer membrane of Gram-negative bacteria. nih.gov The detection of 3-HFAs in plasma or tissues can serve as a diagnostic tool for mitochondrial disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. unl.edu An accumulation of 3-hydroxy fatty acids in maternal circulation is associated with the pathogenesis of Acute Fatty Liver of Pregnancy (AFLP), a serious complication where the fetus has a defect in mitochondrial fatty acid oxidation. unl.edu

Furthermore, HFAs function as signaling molecules by interacting with specific G protein-coupled receptors (GPCRs). nih.gov For instance, certain medium-chain 3-hydroxy fatty acids are more effective activators of the G protein-coupled receptor 84 (GPR84) than their non-hydroxylated counterparts, implicating them in immunological responses. nih.gov The biological activities of these molecules are diverse. For example, some lipopeptides containing a 3-hydroxy-4-enoic acid moiety, such as (3S,E)-3-hydroxy-9,11-dimethyl-tridec-4-enoic acid found in gageostatins, have demonstrated notable antifungal and antibacterial properties. mdpi.com In the fungus Cryptococcus neoformans, 3-hydroxy fatty acids have been shown to provide protection against phagocytosis by amoebas, suggesting a role in microbial defense mechanisms. frontiersin.org

Articulation of Research Gaps and Future Academic Inquiry for (E)-3-Hydroxy-4-nonenoic Acid

Despite the broad academic interest in unsaturated hydroxy fatty acids, (E)-3-Hydroxy-4-nonenoic acid itself remains largely uncharacterized in the scientific literature. This presents a clear research gap and an opportunity for future investigation. The primary areas of necessary academic inquiry are outlined below.

Natural Occurrence and Biosynthesis: A fundamental gap is the lack of information on whether (E)-3-Hydroxy-4-nonenoic acid is a natural product. Future research should focus on screening various biological systems, from microbes to plants and mammals, to determine its presence. If found in nature, elucidating its biosynthetic pathway would be a critical next step. For many HFAs, biosynthesis occurs via pathways related to fatty acid oxidation, but the specific enzymes and conditions leading to this particular isomer are unknown. frontiersin.org

Chemical Synthesis and Characterization: While general synthetic methodologies for 3-HFAs exist, a detailed, optimized synthesis for (E)-3-Hydroxy-4-nonenoic acid has not been reported in peer-reviewed literature. nih.gov Developing a robust synthetic route would be essential for producing the quantities of pure material needed for comprehensive biological testing.

Biological Activity Profile: The specific biological functions of (E)-3-Hydroxy-4-nonenoic acid are entirely unknown. A systematic investigation is needed to screen for its activity across various biological assays. This includes:

Receptor Interaction Studies: Testing its ability to bind to and activate known fatty acid receptors like the FFA and HCA families, as well as GPR84. nih.gov

Antimicrobial Screening: Evaluating its efficacy against a panel of pathogenic bacteria and fungi, inspired by the activity of structurally related compounds. mdpi.com

Metabolic and Cytotoxicity Studies: Investigating its effects on different cell lines, such as hepatocytes and trophoblasts, to see if it induces lipoapoptosis or other cellular responses, and determining how it is metabolized by cells. unl.edu

Structure-Activity Relationship Studies: A comparative study of (E)-3-Hydroxy-4-nonenoic acid with its geometric isomer (Z-3-hydroxy-4-nonenoic acid) and positional isomers (e.g., 4-hydroxy-2-nonenoic acid) would provide valuable insights into how the precise arrangement of functional groups dictates biological activity.

Addressing these research questions will not only illuminate the specific role of (E)-3-Hydroxy-4-nonenoic acid but also contribute to a deeper understanding of the structure-function relationships within the broader class of unsaturated hydroxy fatty acids.

Compound Data Tables

Table 1: Properties of (E)-3-Hydroxy-4-nonenoic Acid

PropertyValue
Molecular FormulaC₉H₁₆O₃
Molecular Weight172.22 g/mol
IUPAC Name(E)-3-hydroxy-4-nonenoic acid

Properties

CAS No.

1263035-59-1

Molecular Formula

C9H16O3

Molecular Weight

172.224

IUPAC Name

(E)-3-hydroxynon-4-enoic acid

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h5-6,8,10H,2-4,7H2,1H3,(H,11,12)/b6-5+

InChI Key

PMFGHKDIYFNBMZ-AATRIKPKSA-N

SMILES

CCCCC=CC(CC(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Transformations of E 3 Hydroxy 4 Nonenoic Acid

Total Synthesis Approaches to (E)-3-Hydroxy-4-nonenoic Acid

The total synthesis of (E)-3-Hydroxy-4-nonenoic acid requires precise control over the stereochemistry of the hydroxyl group and the geometry of the carbon-carbon double bond. Synthetic strategies often revolve around the creation of the key allylic alcohol functionality and subsequent elaboration to the final carboxylic acid.

Stereoselective Alkene Hydroxylation Strategies

A plausible approach to introduce the hydroxyl group at the C3 position with the desired stereochemistry is through the stereoselective hydroxylation of a suitable alkene precursor, such as (E)-4-nonenoic acid. While direct synthesis of the target molecule is not extensively documented, analogous transformations on similar substrates provide a blueprint. For instance, allylic oxidation of unsaturated fatty acids is a known transformation. This could theoretically be achieved using selenium dioxide or other reagents known for allylic C-H oxidation. However, controlling the regioselectivity to favor hydroxylation at C3 over other potential allylic positions (C6) would be a significant challenge.

Another powerful strategy involves the asymmetric dihydroxylation (AD) of a conjugated diene system, followed by selective manipulation of the resulting diol. For example, a precursor like (2E,4E)-nona-2,4-dienoic ester could be subjected to a Sharpless asymmetric dihydroxylation. This would install two hydroxyl groups, and subsequent selective deoxygenation of the hydroxyl at C2 would yield the desired 3-hydroxy product.

Controlled Double Bond Introduction and Stereochemistry Retention

Establishing the (E)-configuration of the C4-C5 double bond is a critical aspect of the synthesis. This can be achieved through several established organometallic and Wittig-type reactions.

One effective method is the regio- and stereoselective reaction of organocopper reagents with β-vinyl-β-propiolactone. acs.orgacs.org In a synthesis analogous to that for (E)-3-alkenoic acids, a butyl-cuprate reagent could react with β-vinyl-β-propiolactone in an SN2' fashion to directly generate the (E)-alkenoic acid structure. acs.org This approach is advantageous as it sets the double bond geometry and installs the carboxylic acid in a single, highly stereoselective step.

Alternatively, the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification provides excellent control over double bond geometry. For instance, the HWE reaction between pentanal and a phosphonate (B1237965) ester, such as the anion of triethyl 2-phosphonoacetate, would stereoselectively form the (E)-α,β-unsaturated ester. Subsequent reduction of the ester and oxidation would be required to reach the target acid. A more direct route would involve the reaction of pentanal with a protected 3-hydroxy-2-phosphonoacetate derivative.

Another approach involves starting with a smaller chiral building block. For example, an asymmetric aldol (B89426) reaction between pentanal and an appropriate acetaldehyde (B116499) enolate equivalent, followed by olefination, could establish the desired stereochemistry. uni-hannover.de

Table 1: Comparison of Methods for (E)-Double Bond Formation

MethodPrecursorsReagentsStereoselectivityNotes
Organocopper Addition β-vinyl-β-propiolactone, Butyl lithiumCopper(I) iodideHigh (E)-selectivityDirectly forms the carboxylic acid. acs.orgacs.org
Horner-Wadsworth-Emmons Pentanal, Triethyl 2-phosphonoacetateStrong base (e.g., NaH)High (E)-selectivityForms an ester, requires further steps.
Julia-Kocienski Olefination Pentanal, appropriate sulfoneBase (e.g., KHMDS)High (E)-selectivityKnown for excellent stereocontrol.

Carboxylic Acid Functionalization Techniques

The introduction of the carboxylic acid function is the final key transformation. If not installed directly, as in the organocopper methodology, several standard synthetic protocols can be employed.

A common strategy involves the oxidation of a primary alcohol. A synthetic route could be designed to produce (E)-3-hydroxy-4-nonen-1-ol. This precursor could then be oxidized to the corresponding carboxylic acid using reagents like Jones reagent (CrO₃/H₂SO₄), pyridinium (B92312) dichromate (PDC), or a two-step procedure involving a Swern or Dess-Martin oxidation to the aldehyde followed by a Pinnick oxidation (NaClO₂) to the carboxylic acid. The latter two-step approach is often preferred for sensitive substrates containing double bonds and hydroxyl groups to avoid over-oxidation or side reactions.

Another method involves the use of a protected carboxylic acid equivalent throughout the synthesis. For example, a silyl (B83357) ester or an orthoester can be carried through several reaction steps and deprotected under mild conditions at a late stage of the synthesis.

Chemoenzymatic Synthesis Pathways for (E)-3-Hydroxy-4-nonenoic Acid

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. mdpi.com Enzymes like lipases, hydrolases, and peroxygenases are particularly relevant for fatty acid modifications. nih.govmdpi.comrsc.org

Enzymatic Hydroxylation of Unsaturated Nonenoic Acid Precursors

The direct, regioselective hydroxylation of a nonenoic acid precursor at the C3 position is a potential chemoenzymatic route. Unspecific peroxygenases (UPOs) are known to catalyze the selective epoxidation and hydroxylation of unsaturated fatty acids.

Studies on the enzymatic oxidation of cis-2-nonenoic acid have shown that UPOs can hydroxylate the carbon chain at various positions, including C3. For example, the recombinant UPO, rCab I, was found to hydroxylate cis-2-nonenoic acid at C3 with 18% conversion. While the substrate in this study was the 2-enoic acid isomer, it demonstrates the potential of UPOs for this type of transformation. Research on the enzymatic conversion of 3-nonenoic acid has also shown hydroxylation at various positions, though epoxidation at the double bond is also a competing reaction. mdpi.com The development of mutant enzymes with tailored regioselectivity could make this a viable pathway to (E)-3-Hydroxy-4-nonenoic acid.

Cytochrome P450 monooxygenases are another class of enzymes capable of hydroxylating fatty acids. researchgate.net While often targeting the terminal (ω) or sub-terminal (ω-1, ω-2) positions, engineered P450 variants have shown altered regioselectivity, opening the door for targeted hydroxylation at other positions on the fatty acid chain. mdpi.com

Biocatalytic Approaches Utilizing Lipases and Hydrolases

Lipases are versatile enzymes widely used in organic synthesis, primarily for the hydrolysis and esterification of fats and oils. mdpi.com While not directly applicable for hydroxylation, they can be used in chemoenzymatic strategies for the kinetic resolution of racemic mixtures of hydroxy fatty acids.

A synthetic route could first produce a racemic mixture of (E)-3-hydroxy-4-nonenoic acid or its ester. A lipase (B570770), such as Candida antarctica lipase B (CALB), could then be used to selectively acylate or deacylate one of the enantiomers, allowing for the separation of the two. This is a common and effective strategy for obtaining enantiomerically pure hydroxy fatty acids. researchgate.net

Hydrolases could also play a role in the synthesis. For example, an epoxide hydrolase could be used to open a precursor like (E)-4,5-epoxynonanoic acid to a diol, which could then be further manipulated chemically. Moreover, enzyme cascades combining different classes of enzymes, such as an aldolase (B8822740) and a transaminase, have been developed for the stereoselective synthesis of γ-hydroxy-α-amino acids, demonstrating the power of multi-enzyme systems for creating complex molecules. rsc.org While not directly applicable to the target molecule, these advanced biocatalytic systems highlight the future potential for the one-pot synthesis of complex hydroxy fatty acids from simple precursors.

Table 2: Enzymes Potentially Applicable to the Synthesis of (E)-3-Hydroxy-4-nonenoic Acid

Enzyme ClassPotential ApplicationSubstrate ExampleNotes
Unspecific Peroxygenase (UPO) Regioselective C-H hydroxylation(E)-4-Nonenoic acidPotential for direct hydroxylation at C3; regioselectivity is a challenge. mdpi.com
Cytochrome P450 Monooxygenase C-H hydroxylationNonanoic acid derivativesEnzyme engineering may be required to achieve desired regioselectivity. mdpi.comresearchgate.net
Lipase Kinetic resolution of enantiomersRacemic (E)-3-hydroxy-4-nonenoic esterHighly efficient for separating stereoisomers. nih.govresearchgate.net
Hydrolase (e.g., Epoxide Hydrolase) Epoxide ring-opening(E)-4,5-Epoxynonanoic acidCan generate diol precursors for further chemical modification.

Microbial Fermentation Strategies for Directed Synthesis

The direct microbial fermentation to produce (E)-3-hydroxy-4-nonenoic acid is not extensively documented in existing literature. However, strategies for the biosynthesis of structurally related 3-hydroxy fatty acids, primarily through the production of polyhydroxyalkanoates (PHAs), offer a viable pathway. PHAs are microbially synthesized polyesters that serve as carbon and energy storage materials. kaist.ac.kr Certain bacteria, when cultured under specific nutrient-limiting conditions with an excess carbon source, accumulate these polymers intracellularly. kaist.ac.krethz.ch

The composition of the resulting PHA is heavily dependent on the carbon source provided to the microorganism. For instance, bacteria of the Pseudomonas genus are well-known for their ability to produce PHAs. When Pseudomonas putida KT2440 is cultured with nonanoic acid as the sole carbon source, it accumulates polyhydroxynonanoate (PHN), a polymer composed of (R)-3-hydroxynonanoic acid and (R)-3-hydroxyheptanoic acid monomers. mdpi.comresearchgate.net Similarly, feeding lauric acid to P. putida Bet001 results in PHA accumulation. nih.gov

These stored polymers can be subsequently broken down, either through in vivo depolymerization or by chemical methods like acidic methanolysis, to release the constituent enantiomerically pure (R)-3-hydroxycarboxylic acid monomers. ethz.chmdpi.comnih.gov This general strategy has been used to produce a variety of (R)-3-hydroxyalkanoic acids with carbon chains ranging from four to twelve. nih.gov

While the above examples yield saturated hydroxy acids, the synthesis of unsaturated variants is also possible by providing unsaturated fatty acids as precursors. Research has shown the successful incorporation of monomers like 3-hydroxy-6-heptenoic acid, 3-hydroxy-8-nonenoic acid, and 3-hydroxy-10-undecenoic acid into PHAs. nih.gov Furthermore, high-density fed-batch fermentation processes using recombinant Escherichia coli have been optimized to produce PHA polymers with controlled compositions from precursors like 10-undecenoic acid. frontiersin.org This suggests a plausible strategy for the directed synthesis of (E)-3-hydroxy-4-nonenoic acid would involve feeding a suitable C9 unsaturated fatty acid precursor to a PHA-producing microbial system.

Table 1: Examples of Microbial Systems for Producing 3-Hydroxy Fatty Acid Monomers

Microbial Strain Carbon Source/Precursor Resulting Monomer(s) Reference
Pseudomonas putida KT2440 Nonanoic acid (R)-3-hydroxynonanoic acid, (R)-3-hydroxyheptanoic acid mdpi.comresearchgate.net
Pseudomonas putida CA-3 5-Phenylpentanoic acid (R)-3-hydroxy-5-phenylpentanoic acid, (R)-3-hydroxy-3-phenylpropionic acid mdpi.com
Recombinant E. coli LSBJ 10-Undecenoic acid Poly(3-hydroxy-10-undecenoate) frontiersin.org

Derivatization and Analog Generation for Academic Studies

The functional groups of (E)-3-hydroxy-4-nonenoic acid—the hydroxyl and carboxylic acid moieties—provide versatile handles for chemical modification. Derivatization is crucial for creating analogs to probe biological activity, reactivity, and for developing analytical methods.

Chemical Modification of the Hydroxyl Group

The secondary hydroxyl group at the C-3 position is a key site for chemical modification to generate structural analogs. These modifications can alter the molecule's polarity, steric profile, and hydrogen-bonding capabilities, which is useful in structure-activity relationship studies.

One common strategy is the protection of the hydroxyl group, a standard procedure in multi-step organic synthesis. mdpi.com Another significant modification involves the reaction of the hydroxyl group to form ethers. For example, a method has been developed for the functionalization of PHA-derived monomers by substituting the hydrogen of the (R)-3-hydroxyl group with a fluorine-containing moiety to create a fluorinated ether. researchgate.net This type of modification dramatically alters the electronic properties of the molecule.

Table 2: Examples of Hydroxyl Group Modifications on Related 3-Hydroxy Fatty Acids

Modification Type Reagent/Method Resulting Functional Group Purpose/Application Reference
Protection Protecting group chemistry Protected hydroxyl (e.g., silyl ether, etc.) Intermediate step in multi-step synthesis mdpi.com

Esterification and Amidation for Probing Reactivity

The carboxylic acid group of (E)-3-hydroxy-4-nonenoic acid is readily converted into esters and amides, which are fundamental reactions for creating diverse chemical libraries for academic screening. libretexts.org

Esterification: The reaction of the carboxylic acid with an alcohol, typically under acidic catalysis, yields an ester. libretexts.org This reaction is reversible, and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org Chemoenzymatic methods, which employ lipases as biocatalysts, are increasingly popular due to their high selectivity and mild reaction conditions. scielo.brmdpi.com For instance, lipases such as Novozyme 435 (Candida antarctica lipase B) are highly effective in catalyzing esterification reactions between fatty acids and various alcohols, including complex sugar molecules to form sugar esters. mdpi.commdpi.com

Amidation: The formation of amides involves reacting the carboxylic acid with a primary or secondary amine, replacing the carboxyl -OH group with an amine derivative. libretexts.org Like esterification, amidation can be performed using standard chemical coupling reagents or through biocatalysis. researchgate.net Lipases have been shown to be effective catalysts for aminolysis, the reaction of an acid or ester with an amine to form an amide. researchgate.net For example, Amano lipase from Pseudomonas fluorescens can catalyze the direct aminolysis of triglycerides with ethanolamine (B43304) to produce fatty acid amides with high yields. scielo.br A unique intracellular lipase from Sphingomonas sp. has also been identified that efficiently catalyzes the aminolysis of both esters and free carboxylic acids. researchgate.net These enzymatic methods offer a green chemistry approach to synthesizing amide analogs of (E)-3-hydroxy-4-nonenoic acid.

Table 3: Catalytic Methods for Ester and Amide Synthesis

Reaction Catalyst Type Example Catalyst Key Features Reference
Esterification Chemical Acid catalyst (e.g., H₂SO₄) Reversible reaction, standard laboratory method libretexts.org
Esterification Enzymatic Candida antarctica lipase B (Novozyme 435) High selectivity, mild conditions, used for sugar esters mdpi.commdpi.com
Amidation Chemical Coupling reagents (e.g., CDI, IMesCl-Cl) Broad substrate scope researchgate.net
Amidation Enzymatic Pseudomonas fluorescens lipase Direct aminolysis of lipids, good yields scielo.br

Preparation of Labeled Analogues for Mechanistic Investigations

To investigate the metabolic fate, reaction mechanisms, and molecular targets of (E)-3-hydroxy-4-nonenoic acid, labeled analogues are indispensable tools. Labeling can be achieved by incorporating stable or radioactive isotopes or by attaching reporter tags like fluorescent dyes.

Isotopic Labeling: Introducing isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C) allows the molecule to be traced in biological systems or monitored during a chemical reaction using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, ³H-labeled 4-hydroxy-2-nonenal, a compound structurally related to the target acid, has been used to track its metabolic fate and identify protein binding in tissues. nih.gov The synthesis of such labeled compounds often requires starting from isotopically enriched precursors in a chemical or chemoenzymatic synthesis route.

Derivatization with Reporter Tags: Another approach is to tag the molecule with a group that facilitates detection.

Fluorescent Labeling: The carboxylic acid can be derivatized with a fluorescent reagent. This pre-column derivatization significantly enhances detection sensitivity in high-performance liquid chromatography (HPLC). researchgate.net

Biotin (B1667282) Labeling: Attaching a biotin tag allows for the enrichment and identification of proteins that have been covalently modified by the molecule, using affinity chromatography with streptavidin. nih.gov

Isotopic Derivatization for Quantification: For precise quantification using LC-MS, fatty acids can be derivatized with special reagents. A novel isotopic-coded derivatization reagent, 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ), has been used to accurately quantify free and esterified fatty acids. nih.gov This method involves labeling the sample with the ¹²C/¹⁴N version of the reagent and an internal standard with a ¹³C/¹⁵N version, allowing for highly accurate quantification by comparing the signal intensities in the mass spectrometer.

These labeling strategies are critical for detailed mechanistic and interaction studies, providing insights into the biochemical roles and reactivity of (E)-3-hydroxy-4-nonenoic acid. nih.gov

Biosynthetic Elucidation and Metabolic Pathways of E 3 Hydroxy 4 Nonenoic Acid

Identification of Biosynthetic Precursors and Intermediates

The synthesis of (E)-3-Hydroxy-4-nonenoic acid originates from fundamental metabolic pools of fatty acids. The specific precursors and the intermediates that are formed depend on the biological system , with distinct pathways identified in prokaryotes and eukaryotes.

In many bacteria, the biosynthesis of hydroxylated fatty acids is intrinsically linked to the pathways for producing polyhydroxyalkanoates (PHAs), which are polyesters accumulated as carbon and energy reserves. ethz.ch The monomeric units for these polymers are typically (R)-3-hydroxyacyl-CoAs, which are direct precursors or close structural analogs to (E)-3-Hydroxy-4-nonenoic acid.

These essential intermediates are primarily supplied by two core metabolic routes: the de novo fatty acid biosynthesis pathway and the fatty acid β-oxidation pathway. nih.gov

De Novo Fatty Acid Biosynthesis: In this pathway, acetyl-CoA is elongated to form growing acyl-ACP (acyl carrier protein) chains. An intermediate, (R)-3-hydroxyacyl-ACP, can be diverted towards hydroxy fatty acid production. The enzyme 3-hydroxyacyl-ACP thioesterase (encoded by the phaG gene) can convert this intermediate into a (R)-3-hydroxy fatty acid, which is then activated to its CoA thioester. nih.govtandfonline.com

Fatty Acid β-Oxidation: This catabolic pathway breaks down fatty acids to produce acetyl-CoA. Intermediates from this cycle can be shunted into PHA synthesis. Specifically, the enzyme (R)-3-enoyl-CoA hydratase (encoded by the phaJ gene) can convert a 2,3-trans-enoyl-CoA intermediate, derived from fatty acid degradation, into (R)-3-hydroxyacyl-CoA. nih.gov Similarly, 3-ketoacyl-CoA reductase (encoded by the fabG gene) can reduce a 3-ketoacyl-CoA intermediate to (R)-3-hydroxyacyl-CoA. nih.gov

The production of a nine-carbon backbone, as seen in nonenoic acid, can be achieved when nonanoic acid or related substrates are supplied to organisms like Pseudomonas oleovorans, which then incorporates 3-hydroxynonanoate units into its PHA polymers. jmb.or.kr The subsequent introduction of a double bond at the C-4 position would require a specific desaturase or dehydratase activity to yield the final (E)-3-Hydroxy-4-nonenoic acid.

In plants and other eukaryotes, the lipoxygenase (LOX) pathway is a major route for the production of oxidized fatty acids, known as oxylipins. annualreviews.org This pathway is initiated by the enzymatic dioxygenation of polyunsaturated fatty acids (PUFAs) like linoleic acid or arachidonic acid. wikipedia.org

The key steps involved are:

Release of PUFAs: Upon cell stimulation, phospholipases release PUFAs from membrane lipids.

Hydroperoxidation: Lipoxygenase enzymes catalyze the insertion of molecular oxygen into a PUFA, forming a fatty acid hydroperoxide. ocl-journal.org Plant LOX enzymes typically produce either 13(S)- or 9(S)-hydroperoxides from linoleic or linolenic acid. ashs.org

Conversion to Hydroxy Fatty Acids: The resulting hydroperoxides are unstable and can be further metabolized. They can be reduced to their corresponding stable hydroxy fatty acids by the action of peroxidases or glutathione (B108866) peroxidases. wikipedia.org

While LOX pathways typically act on C18 or C20 PUFAs, the formation of a shorter C9 chain like (E)-3-Hydroxy-4-nonenoic acid likely involves an additional cleavage step. The enzyme hydroperoxide lyase can cleave fatty acid hydroperoxides into shorter-chain aldehydes and oxo-acids. ocl-journal.orgashs.org For example, the cleavage of a 13-hydroperoxide of linoleic acid yields a C12 oxo-acid and a C6 aldehyde. ocl-journal.org Subsequent metabolic processing of these fragments could lead to the formation of various shorter-chain fatty acids. The interaction between LOX and other enzymes like cytochrome P450s can also generate a diverse array of epoxy and hydroxy fatty acids. nih.gov

Fatty Acid Elongation Pathway Intermediates and Their Relevance

Enzymatic Mechanisms Governing (E)-3-Hydroxy-4-nonenoic Acid Biosynthesis

The formation of the hydroxyl group and the trans-double bond in (E)-3-Hydroxy-4-nonenoic acid is catalyzed by specific classes of enzymes whose characterization has been advanced through biochemical studies and genetic engineering.

The critical enzymatic activities for producing hydroxy fatty acids are hydroxylation and desaturation. These reactions are often catalyzed by related diiron-containing enzymes. frontiersin.orggsartor.org

Hydroxylases: In plants, a key class of enzymes responsible for producing hydroxy fatty acids are divergent forms of fatty acid desaturases, often referred to as FAD2-like enzymes. nih.gov For example, the hydroxylase from castor bean (Ricinus communis) introduces a hydroxyl group at the Δ12 position of oleic acid. frontiersin.org These enzymes function while the fatty acid is esterified to phosphatidylcholine, a major component of cell membranes. frontiersin.org

Desaturases: These enzymes introduce double bonds into fatty acid chains. Interestingly, some desaturases possess a low level of intrinsic hydroxylase activity, and conversely, some hydroxylases also exhibit desaturase activity. nih.govnih.gov This bifunctionality highlights a close evolutionary and mechanistic relationship. The formation of the C4-C5 double bond in (E)-3-Hydroxy-4-nonenoic acid points to the action of a desaturase or a specialized dehydratase acting on a 3-hydroxy nonanoic acid precursor.

The table below summarizes key enzyme classes involved in the formation of hydroxy fatty acids, which are relevant for the biosynthesis of (E)-3-Hydroxy-4-nonenoic acid.

Enzyme ClassGene Example(s)FunctionTypical Biological SystemRelevance to (E)-3-Hydroxy-4-nonenoic Acid
(R)-3-enoyl-CoA hydratasephaJConverts 2,3-trans-enoyl-CoA to (R)-3-hydroxyacyl-CoABacteria (e.g., Pseudomonas)Generates the 3-hydroxyacyl precursor from β-oxidation. nih.gov
3-hydroxyacyl-ACP thioesterasephaGConverts 3-hydroxyacyl-ACP to 3-hydroxy fatty acidBacteria (e.g., Pseudomonas)Generates the 3-hydroxyacyl precursor from de novo synthesis. tandfonline.com
Lipoxygenase (LOX)LOXDioxygenates PUFAs to form hydroperoxy fatty acidsPlants, AnimalsInitiates the pathway leading to hydroxy fatty acids. annualreviews.org
Fatty Acid Hydroxylase/DesaturaseFAD2-like (e.g., RcFAH12)Catalyzes hydroxylation and/or desaturation of fatty acidsPlants (e.g., Castor Bean)Catalyzes the key hydroxylation and desaturation steps. frontiersin.orgnih.gov

Genetic engineering has been a powerful tool for deciphering biosynthetic pathways and for enhancing the production of desired compounds. frontiersin.org

In bacteria, metabolic engineering has been used extensively to study and optimize PHA production. Key strategies include:

Gene Overexpression: Expressing genes like phaJ or phaG in host organisms such as E. coli or Pseudomonas putida can increase the supply of 3-hydroxyacyl-CoA precursors and channel carbon flux towards the desired product. nih.govfrontiersin.org

Gene Knockout: Deleting genes of competing pathways, such as those involved in the subsequent degradation of intermediates in the β-oxidation cycle, can prevent the loss of precursors and enhance the accumulation of the target hydroxy fatty acid. tandfonline.com

Heterologous Expression: Introducing entire biosynthetic pathways, such as the phaCAB operon, into industrial hosts like E. coli enables the production of PHAs and their monomer units from simple carbon sources. nih.gov

In plants, genetic strategies have been crucial for understanding the relationship between desaturases and hydroxylases. By creating mutations at key amino acid residues, researchers have successfully converted a standard oleate (B1233923) desaturase (FAD2) into an enzyme that primarily functions as a hydroxylase. nih.gov This demonstrates that subtle changes in the enzyme's active site can shift the catalytic outcome from desaturation to hydroxylation, a pivotal finding for elucidating the evolution and mechanism of these enzymes. nih.govnih.gov

Characterization of Hydroxylase and Desaturase Enzymes

Comparative Biosynthesis Across Diverse Biological Systems

The biosynthesis of (E)-3-Hydroxy-4-nonenoic acid and related hydroxy fatty acids occurs through fundamentally different strategies in various organisms, primarily contrasting the pathways in bacteria with those in higher eukaryotes like plants.

Bacterial Systems (e.g., Pseudomonas species):

Strategy: Bottom-up synthesis or modification of intermediates from catabolism.

Precursors: Acetyl-CoA (from de novo synthesis) or intermediates from the β-oxidation of longer fatty acids. nih.gov

Key Intermediates: (R)-3-hydroxyacyl-CoA. ethz.ch

Core Enzymes: Enzymes of the PHA cycle (pha genes) and fatty acid metabolism (fab genes). nih.gov

Regulation: Often induced by nutrient limitation (e.g., nitrogen) when a carbon source is in excess, prompting the storage of carbon in the form of PHAs. ethz.ch

Plant Systems:

Strategy: Modification of existing fatty acids.

Precursors: Pre-formed C18 polyunsaturated fatty acids like oleic acid and linoleic acid, typically esterified in phospholipids. annualreviews.orgfrontiersin.org

Key Intermediates: Fatty acid hydroperoxides (from LOX pathway) or hydroxylated PUFAs. ashs.org

Core Enzymes: Lipoxygenases (LOX), hydroperoxide lyases, peroxygenases, and FAD2-like hydroxylase/desaturase enzymes. nih.govnih.gov

Regulation: Often induced in response to developmental cues (e.g., seed development) or environmental stresses like wounding or pathogen attack. annualreviews.orgfrontiersin.org

The following table provides a comparative overview of these biosynthetic approaches.

FeatureBacterial SystemsPlant Systems
Primary Strategy Build-up from small units (Acetyl-CoA) or β-oxidationModification of existing C18 fatty acids
Primary Precursors Acetyl-CoA, Nonanoic AcidOleic Acid, Linoleic Acid
Key Enzyme Families PHA Synthases, Thiolases, Reductases, Hydratases (Pha, Fab)Lipoxygenases (LOX), FAD2-like Hydroxylases/Desaturases
Cellular Location of Reaction CytoplasmEndoplasmic Reticulum (for hydroxylases), Cytoplasm/Chloroplast (for LOX)
Biological Purpose Carbon/Energy Storage (PHA Monomers) ethz.chDefense, Signaling, Structural Components annualreviews.org

Fungal Biosynthetic Routes to Hydroxylated Fatty Acids

Fungi employ several sophisticated enzymatic pathways to produce hydroxylated fatty acids, which play roles in fungal development, pathogenesis, and cell signaling. medium.com The formation of 3-hydroxy fatty acids in fungi can primarily be attributed to three main routes: the fatty acid synthase (FAS) system, incomplete mitochondrial β-oxidation, and direct hydroxylation of fatty acids. medium.com

Fatty Acid Synthase (FAS) System: In the de novo synthesis of fatty acids, a β-hydroxyacyl-ACP is a key intermediate. The process begins with the addition of a two-carbon unit from malonyl-ACP to a growing acyl chain by β-ketoacyl-ACP synthase. medium.com The resulting β-ketoacyl-ACP is then reduced by β-ketoacyl-ACP reductase to form a β-hydroxyacyl-ACP. medium.com While this intermediate is typically further processed, its release and modification could serve as a source of 3-hydroxy fatty acids.

Incomplete Mitochondrial β-Oxidation: The β-oxidation pathway is the primary mechanism for fatty acid degradation. In this cycle, an acyl-CoA is converted to a trans-Δ²-enoyl-CoA, which is then hydrated by enoyl-CoA hydratase to form a β-hydroxyacyl-CoA. medium.com In some cases, this process can be incomplete, leading to the accumulation and release of these 3-hydroxy intermediates. For instance, the pathogenic yeast Candida albicans can convert arachidonic acid from host cells into the 3-hydroxy oxylipin, 3-HETE, through this pathway. nih.gov

Direct Hydroxylation: Fungi possess a range of oxygenase enzymes capable of directly introducing hydroxyl groups onto fatty acid chains. These enzymes are crucial for producing a diverse array of oxylipins, which are signaling molecules derived from the oxygenation of polyunsaturated fatty acids. nih.govfrontiersin.org Key enzyme families involved include:

Cytochrome P450 Monooxygenases (P450s): These heme-containing enzymes are remarkably versatile and can catalyze the hydroxylation of fatty acids at various positions. medium.com Some fungal P450s are fused proteins that contain both the P450 catalytic domain and its necessary reductase domain, making them self-sufficient catalysts. nih.gov For example, P450s from Fusarium oxysporum have been identified that hydroxylate C8 to C12 fatty acids. nih.gov

Dioxygenases (DOX): Many filamentous fungal pathogens have dioxygenases, which are often fused to a P450 domain. diva-portal.org These enzymes initiate the oxygenation of unsaturated fatty acids like linoleic acid to form hydroperoxy fatty acids, which can then be converted to diols by the P450 domain, a process demonstrating linoleate (B1235992) diol synthase (LDS) activity. diva-portal.org

Unspecific Peroxygenases (UPOs): These fungal enzymes are capable of performing a wide range of oxygenation reactions, including the hydroxylation and epoxidation of unsaturated fatty acids. acs.orgd-nb.info The regioselectivity of these enzymes can be engineered to favor specific hydroxylation positions, such as the ω-1 position. d-nb.info

The table below summarizes the key fungal enzyme systems involved in the generation of hydroxylated fatty acids.

Enzyme SystemPathwayPrecursor(s)Product Type(s)Reference(s)
Fatty Acid Synthase (FAS)De Novo SynthesisAcetyl-CoA, Malonyl-ACPβ-hydroxyacyl-ACP intermediates medium.com
Enoyl-CoA HydrataseIncomplete β-OxidationAcyl-CoAβ-hydroxyacyl-CoA medium.com
Cytochrome P450 MonooxygenasesDirect HydroxylationSaturated and Unsaturated Fatty AcidsHydroxylated Fatty Acids medium.com, nih.gov
Dioxygenase-P450 FusionDirect HydroxylationUnsaturated Fatty Acids (e.g., Linoleic Acid)Hydroperoxy and Dihydroxy Fatty Acids diva-portal.org
Unspecific Peroxygenase (UPO)Direct HydroxylationSaturated and Unsaturated Fatty AcidsHydroxylated and Epoxidized Fatty Acids acs.org, d-nb.info

Bacterial Production of Branched-Chain Hydroxy Fatty Acids

Bacteria are known to produce a variety of hydroxy fatty acids, including both straight-chain and branched-chain forms. These compounds are often components of the cell membrane, such as in the lipid A portion of lipopolysaccharides (LPS), or are stored as intracellular carbon and energy reserves in the form of polyhydroxyalkanoates (PHAs). nih.govglpbio.com

Biosynthesis via Amino Acid Degradation: The primary route for the synthesis of branched-chain hydroxy acids (BCHAs) in bacteria, particularly in lactic acid bacteria, begins with branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. vliz.be The metabolic pathway involves two key enzymatic steps:

Transamination: An aminotransferase, such as BcaT or AraT, converts the BCAA into its corresponding α-keto acid. mdpi.com

Reduction: The resulting keto acid is then reduced by a hydroxyisocaproate dehydrogenase (Hycdh) or a similar reductase to form the final branched-chain hydroxy acid. mdpi.com

This pathway is responsible for producing compounds like 2-hydroxyisocaproic acid (HICA) from leucine and 2-hydroxyisovaleric acid (HIVA) from valine. vliz.be While this pathway typically produces 2-hydroxy acids, variations in enzyme specificity could potentially lead to other isomers.

Biosynthesis via Fatty Acid Pathways: Bacteria also synthesize 3-hydroxy fatty acids through pathways related to general fatty acid metabolism.

Polyhydroxyalkanoate (PHA) Synthesis: 3-Hydroxy fatty acids are the monomeric units of PHAs. In the most common pathway for short-chain-length PHA synthesis, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced by an acetoacetyl-CoA reductase (PhaB) to (R)-3-hydroxybutyryl-CoA. researchgate.nettandfonline.com This intermediate is then polymerized by PHA synthase (PhaC). researchgate.netmdpi.com For medium-chain-length PHAs, intermediates from fatty acid β-oxidation or de novo fatty acid synthesis, such as (R)-3-hydroxyacyl-CoAs, are utilized. tandfonline.commdpi.com The compound 3-hydroxynonanoic acid has been identified as a constituent of PHA polymers produced by Pseudomonas oleovorans. glpbio.com

Fatty Acid Synthesis Intermediates: Similar to fungi, 3-hydroxyacyl-ACP is a standard intermediate in the bacterial fatty acid synthesis elongation cycle. The enzyme 3-hydroxyacyl-ACP dehydratase typically processes this intermediate further, but its potential release could be a source of 3-hydroxy fatty acids. nih.gov

Branched-Chain Fatty Acid Synthesis: The synthesis of branched-chain fatty acids in bacteria like Bacillus and Staphylococcus starts with branched-chain acyl-CoA primers (e.g., isovaleryl-CoA, isobutyryl-CoA) derived from amino acid metabolism. nih.govasm.org These primers enter the fatty acid synthesis pathway, leading to the formation of branched-chain fatty acids. Iso-branched 2- and 3-hydroxy fatty acids have been identified as lipid constituents in some gliding bacteria. asm.org

The following table details the primary bacterial pathways for producing hydroxy fatty acids.

Enzyme/SystemPathwayPrecursor(s)Product(s)Reference(s)
BcaT/AraT AminotransferaseBranched-Chain Amino Acid DegradationLeucine, Isoleucine, Valineα-Keto Acids mdpi.com
Hycdh ReductaseBranched-Chain Amino Acid Degradationα-Keto AcidsBranched-Chain Hydroxy Acids (e.g., HICA, HIVA) mdpi.com
Acetoacetyl-CoA Reductase (PhaB)PHA Synthesis (Type I)Acetoacetyl-CoA(R)-3-hydroxybutyryl-CoA researchgate.net, tandfonline.com
(R)-3-enoyl-CoA hydratase (PhaJ)PHA Synthesis (Type II)2,3-trans-enoyl-CoA (from β-oxidation)(R)-3-hydroxyacyl-CoA tandfonline.com
3-hydroxyacyl-ACP thioesterase (PhaG)PHA Synthesis (Type II)3-hydroxyacyl-ACP (from de novo synthesis)(R)-3-hydroxy fatty acid tandfonline.com
FabH HomologuesBranched-Chain Fatty Acid SynthesisBranched-chain Acyl-CoAs (e.g., isovaleryl-CoA) + Malonyl-ACPBranched-Chain Fatty Acids and intermediates nih.gov

Occurrence, Distribution, and Ecological Contexts of E 3 Hydroxy 4 Nonenoic Acid

Natural Sources and Isolation from Biological Matrices

A comprehensive search of scientific databases yields no specific studies detailing the natural occurrence or isolation of (E)-3-Hydroxy-4-nonenoic Acid from any biological source. The subsections below reflect this lack of specific data.

Microbial Production and Secretion in Fungi

There is no direct scientific evidence to date demonstrating the production and secretion of (E)-3-Hydroxy-4-nonenoic Acid by any fungal species.

However, the production of other related hydroxy fatty acids by fungi is well-documented. For instance, the pathogenic yeast Cryptococcus neoformans is known to produce 3-hydroxy nonanoic acid. nih.govstjude.org This compound is associated with the fungal capsule and is believed to play a role in the organism's survival and pathogenesis. nih.govresearchgate.net Additionally, fungi are known to produce a wide variety of other hydroxy fatty acids which can have various biological activities, including antifungal properties. researchgate.netd-nb.info For example, 3-hydroxydecanoic acid has been isolated from the supernatant of Lactobacillus plantarum and has shown broad antifungal activity. researchgate.net The biosynthesis of hydroxy fatty acids in fungi is a complex process, often involving enzymes like cytochrome P450 monooxygenases. d-nb.info

Table 1: Examples of Hydroxy Fatty Acids Produced by Microbes

Compound NameProducing Organism (Example)Reference(s)
3-Hydroxy Nonanoic AcidCryptococcus neoformans nih.govstjude.org
3-Hydroxytetradecanoic AcidCandida albicans mdpi.com
3-Hydroxydecanoic AcidLactobacillus plantarum researchgate.net

This table provides examples of related hydroxy fatty acids and does not include (E)-3-Hydroxy-4-nonenoic Acid due to a lack of data.

Presence in Plant-Derived Extracts (e.g., related nonenoic acids)

There are currently no scientific reports identifying (E)-3-Hydroxy-4-nonenoic Acid in any plant-derived extracts.

Related nonenoic acids and other hydroxy fatty acids have been identified in various plants. For example, trans-4-Hydroxy-2-nonenoic acid has been isolated from plants of the genus Pottsia. acs.org Nonanoic acid, a saturated C9 fatty acid, has been found in ethanol (B145695) extracts of the plant Sida cordata. taylorfrancis.com Furthermore, various other fatty acids and their derivatives are common constituents of plant extracts and are known to possess a range of biological activities. researchgate.net

Occurrence in Animal Secretions and Metabolomes (e.g., related hydroxy fatty acids in milk, royal jelly)

The presence of (E)-3-Hydroxy-4-nonenoic Acid in animal secretions or metabolomes has not been documented in the scientific literature.

In contrast, the related compound 3-hydroxy nonanoic acid has been detected in bovine milk. nih.govglpbio.com The metabolomes of animals are complex and contain a vast array of fatty acids and their derivatives, which can be of endogenous origin or derived from the diet and gut microbiota. mdpi.comhmdb.ca For instance, royal jelly, a secretion from honeybees, is known to contain 10-Hydroxy-2(E)-decenoic Acid. Current time information in IN.

Ecological Roles and Inter-species Interactions

Due to the absence of studies on its natural occurrence, the ecological roles and involvement in inter-species interactions of (E)-3-Hydroxy-4-nonenoic Acid remain entirely speculative and uninvestigated.

Investigation of Microbial Communication and Quorum Sensing

There are no studies specifically investigating the role of (E)-3-Hydroxy-4-nonenoic Acid in microbial communication or quorum sensing.

However, other hydroxy fatty acids have been identified as quorum sensing molecules. For example, 3-hydroxy-tetradecaenoic acid is a quorum sensing molecule in the pathogenic yeast Candida albicans, where it influences the transition between yeast and hyphal forms, a key aspect of its virulence. mdpi.comresearchgate.net In the bacterium Pseudomonas aeruginosa, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) is a well-characterized quorum sensing signal molecule that regulates the expression of numerous virulence genes. wikipedia.orgontosight.ai These examples show that fatty acid derivatives can act as signaling molecules in microbial communities. researchgate.net

Potential as a Chemical Signal in Host-Microbe Dynamics

There is no research to support a role for (E)-3-Hydroxy-4-nonenoic Acid as a chemical signal in host-microbe dynamics.

The broader class of hydroxy fatty acids has been shown to be important in these interactions. For instance, 3-hydroxy fatty acids produced by Cryptococcus neoformans can protect the fungus from being engulfed by amoebae, which are natural predators in the environment and can serve as a model for interactions with host immune cells. nih.govmdpi.com These microbial metabolites can influence host immune responses and cellular signaling pathways. mdpi.comresearchgate.net

Role in Interspecies Chemical Ecology of (E)-3-Hydroxy-4-nonenoic Acid

Scientific literature to date does not provide specific research findings on the role of (E)-3-Hydroxy-4-nonenoic Acid in interspecies chemical ecology. Chemical ecology is the study of chemical signals that mediate interactions between living organisms. These interactions can be between members of the same species (intraspecific) or between different species (interspecific).

While the broader class of hydroxy fatty acids is known to be involved in various biological signaling processes, detailed studies identifying (E)-3-Hydroxy-4-nonenoic Acid as a semiochemical—a chemical involved in communication—in an interspecies context are not available in the public domain.

In the context of chemical ecology, compounds can act as pheromones (communicating within a species) or allelochemicals (communicating between different species). Allelochemicals are further classified based on the outcome of the interaction for the sender and receiver. For instance, allomones benefit the sender (e.g., a repellent defensive compound), kairomones benefit the receiver (e.g., a compound from a host plant that a herbivore uses to locate it), and synomones benefit both.

Research has identified various other fatty acids and their derivatives as important in the chemical communication of insects, plants, and microorganisms. For example, certain saturated and unsaturated fatty acids act as repellents or attractants for insects. However, specific data detailing the involvement of (E)-3-Hydroxy-4-nonenoic Acid in such interactions is currently lacking.

Table of Research Findings

Due to the absence of specific research on the role of (E)-3-Hydroxy-4-nonenoic Acid in interspecies chemical ecology, a data table of research findings cannot be generated.

Investigation of Biological Roles and Cellular Mechanisms of E 3 Hydroxy 4 Nonenoic Acid

Elucidation of Molecular Targets and Binding Interactions

The biological activity of (E)-3-Hydroxy-4-nonenoic Acid and its related compounds stems from their ability to interact directly with cellular macromolecules. These interactions range from specific receptor-ligand binding to widespread covalent modification of proteins and other biological molecules.

Characterization of Receptor-Ligand Interactions (e.g., analogous 4-hydroxy-trans-2-nonenoic acid)

Investigations into the metabolic products of lipid peroxidation have identified specific receptor interactions. The analogous compound, 4-hydroxy-trans-2-nonenoic acid (HNEAcid), which is a metabolite of 4-HNE, has been identified as an endogenous ligand for the gamma-hydroxybutyrate (GHB) receptor. nih.govelifesciences.orgmdpi.com Studies using membrane preparations from the human frontal cerebral cortex and rat cerebral cortex demonstrated that HNEAcid can displace the specific binding of a known GHB receptor ligand, with IC50 values of 3.9 µM and 5.6 µM, respectively. nih.govelifesciences.orgelabscience.com This interaction is selective, as HNEAcid did not significantly displace ligands for β-adrenergic or GABA-B receptors. nih.govelifesciences.org This finding suggests that metabolites of lipid peroxidation can function as specific signaling molecules within the central nervous system. elifesciences.org

While some 4-hydroxyalkenals like 4-HNE have been shown to activate peroxisome proliferator-activated receptor-δ (PPARδ), this is often attributed to covalent adduction rather than a classical ligand-receptor interaction. researchgate.netoup.com

Covalent Adduct Formation with Biological Macromolecules (e.g., analogous 4-HNE)

A primary mechanism through which the analogous aldehyde 4-HNE exerts its biological effects is via the formation of covalent adducts with nucleophilic sites on macromolecules. researchgate.netrothamsted.ac.ukresearchgate.net This reactivity targets proteins, DNA, and phospholipids, leading to alterations in their structure and function. researchgate.netrothamsted.ac.ukresearchgate.netnih.govcellphysiolbiochem.com

The chemical reactions primarily involve Michael addition and Schiff base formation. researchgate.netcellphysiolbiochem.com The α,β-unsaturated aldehyde structure of 4-HNE is highly susceptible to nucleophilic attack, readily reacting with the side chains of cysteine (Cys), histidine (His), and lysine (B10760008) (Lys) residues in proteins. researchgate.netresearchgate.netnih.gov The general order of reactivity for Michael adduct formation is Cys > His > Lys. nih.gov Schiff base formation typically occurs with lysine and arginine residues. researchgate.netcellphysiolbiochem.com These modifications, termed advanced lipoxidation end products (ALE), can lead to protein dysfunction, enzyme inactivation, and the disruption of cellular homeostasis. researchgate.netnih.gov For example, the reaction of 4-HNE with human serum albumin (HSA) shows a particular "hot-spot" for modification at the His242 residue. elifesciences.org

Table 1: Covalent Adduct Formation by 4-Hydroxynonenal (4-HNE)
Reaction TypeTarget MacromoleculeTarget Residues/SitesBiological ConsequenceReferences
Michael AdditionProteinsCysteine, Histidine, LysineAlteration of protein structure and function, enzyme inactivation. researchgate.netresearchgate.netcellphysiolbiochem.comnih.gov
Schiff Base FormationProteinsLysine, ArginineFormation of cross-links, protein dysfunction. researchgate.netcellphysiolbiochem.commdpi.com
Adduct FormationDNAGuanine, Cytosine, AdenineGenotoxicity, potential for mutations (e.g., in p53). mdpi.commedchemexpress.com
Adduct FormationPhospholipidsAmino groups (e.g., in phosphatidylethanolamine)Alteration of membrane properties. nih.govmdpi.com

Modulation of Cellular Processes

The interaction of these lipid-derived compounds at the molecular level translates into the modulation of complex cellular processes, from signaling cascades to microbial physiology.

Investigation of Cell Signaling Pathways and Secondary Messenger Roles (e.g., analogous 4-HNE)

4-HNE is widely regarded as a "second messenger of oxidative stress," capable of modulating a multitude of signaling pathways that regulate cell fate. researchgate.netimrpress.comfrontiersin.org Its effects are often concentration-dependent, exhibiting hormetic properties where low concentrations can activate adaptive responses, while high concentrations lead to cytotoxicity. biorxiv.orgplos.org

4-HNE influences several key signaling cascades:

Mitogen-Activated Protein Kinases (MAPK): 4-HNE has been shown to modulate all three major MAPK pathways. It typically induces the activation of stress-activated protein kinases such as JNK and p38, while often down-regulating the basal activity of ERK-1/2. nih.govbiorxiv.org The activation of the JNK–c-Jun/AP-1 pathway, in particular, has been linked to HNE-induced apoptosis. nih.gov

NF-κB Pathway: This pathway, central to inflammatory responses, is a target of 4-HNE. Its modulation by HNE is complex, with reports of both activation and inhibition depending on the cellular context and HNE concentration. biorxiv.orgnih.gov

Nrf2/Keap1 Pathway: 4-HNE is a potent activator of the Nrf2 pathway. nih.gov By forming adducts with Keap1, it allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-driven genes, which include enzymes involved in detoxification and cellular protection. nih.govbiorxiv.org

Apoptosis Signaling: 4-HNE can trigger programmed cell death by modulating receptor-mediated pathways, such as the ligand-independent activation of the Fas (CD95) receptor, and by inducing the release of cytochrome c from mitochondria, leading to caspase activation. biorxiv.orgnih.gov

Table 2: Modulation of Key Cellular Signaling Pathways by 4-Hydroxynonenal (4-HNE)
Signaling PathwayEffect of 4-HNEKey Mediators InvolvedReferences
MAPK PathwaysActivation of stress kinases, inhibition of survival kinasesJNK, p38, ERK-1/2 nih.govbiorxiv.org
Nrf2/Keap1 PathwayActivation, leading to antioxidant gene expressionNrf2, Keap1, Antioxidant Response Elements (ARE) nih.govbiorxiv.orgnih.gov
NF-κB PathwayComplex modulation (activation or inhibition)NF-κB, IκB biorxiv.orgnih.gov
Apoptosis PathwaysInduction of apoptosisFas receptor, Caspases, Cytochrome c biorxiv.orgnih.gov
Receptor Tyrosine KinasesModulation of activity (transient activation or inhibition)EGFR, PDGFR researchgate.netbiorxiv.org

Impact on Microbial Physiology and Growth Regulation

Lipid peroxidation products like 4-HNE are not only involved in host cellular processes but also play a role during host-pathogen interactions. Generated during the oxidative burst of immune cells, 4-HNE can exert direct antimicrobial effects. nih.govelifesciences.orgbiorxiv.org Studies have shown that 4-HNE impacts the growth and viability of a range of bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis. nih.govelifesciences.orgelifesciences.org The mechanism of toxicity involves the penetration of the bacterial cell envelope and the formation of protein adducts within the cytoplasm, leading to protein damage and growth delay or death. nih.govbiorxiv.org

However, some pathogens have evolved sophisticated resistance mechanisms. The intracellular pathogen Listeria monocytogenes, for instance, is highly resistant to 4-HNE. nih.govbiorxiv.org Upon exposure, it induces the expression of specific detoxification enzymes, such as the NADPH-dependent oxidoreductases Rha1 and Rha2, which neutralize 4-HNE by converting it to 4-hydroxynonanal. biorxiv.orgnih.gov

In the context of fungal infections, such as those caused by Candida albicans, host-derived 4-HNE is an indicator of ferroptosis, a form of cell death that can influence the progression of the infection. biorxiv.orgnih.gov Furthermore, related hydroxy fatty acids are integral to bacterial communication. Various 3-hydroxy fatty acids serve as precursors or are themselves signaling molecules in quorum sensing systems that regulate virulence in bacteria like Burkholderia and Ralstonia solanacearum. plos.orgnih.govlipidmaps.org

Enzymatic Detoxification and Metabolic Fate in Model Systems (e.g., analogous 4-hydroxy-2-nonenoic acid)

Cells possess several enzymatic pathways to metabolize and detoxify the reactive aldehyde 4-HNE, thereby mitigating its toxic effects. nih.govmedchemexpress.comcaymanchem.com The metabolism of 4-HNE is a critical cellular defense mechanism and proceeds primarily through three routes. nih.govpnas.org

Oxidation to Carboxylic Acid: Aldehyde dehydrogenases (ALDHs), particularly mitochondrial ALDH2, catalyze the oxidation of the aldehyde group of 4-HNE to a carboxyl group. medchemexpress.comcaymanchem.comresearchgate.net This reaction yields 4-hydroxy-2-nonenoic acid (HNA), the direct structural analogue of (E)-3-Hydroxy-4-nonenoic Acid. nih.govcaymanchem.com

Reduction to Alcohol: Aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs) catalyze the reduction of the aldehyde group of 4-HNE to a primary alcohol, forming 1,4-dihydroxy-2-nonene (DHN). nih.govcaymanchem.compnas.org

Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) facilitate the conjugation of 4-HNE with glutathione (GSH) via Michael addition. nih.govcaymanchem.com This forms a GS-HNE adduct, which is less reactive and can be further processed through the mercapturic acid pathway for excretion from the body. nih.gov

These metabolic pathways collectively control the intracellular concentration of 4-HNE, influencing whether its effects are primarily related to signaling or to cytotoxicity. plos.org

Table 3: Major Enzymatic Detoxification Pathways of 4-Hydroxynonenal (4-HNE)
PathwayKey Enzyme(s)Metabolic ProductReferences
OxidationAldehyde Dehydrogenases (ALDHs), especially ALDH24-Hydroxy-2-nonenoic acid (HNA) nih.govmedchemexpress.comcaymanchem.comresearchgate.net
ReductionAldo-Keto Reductases (AKRs), Alcohol Dehydrogenases (ADHs)1,4-dihydroxy-2-nonene (DHN) nih.govcaymanchem.compnas.org
Glutathione ConjugationGlutathione S-Transferases (GSTs)Glutathione-S-HNE adduct (GS-HNE) nih.govcaymanchem.com

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological function of fatty acids like (E)-3-Hydroxy-4-nonenoic acid is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for elucidating how specific structural features of a molecule govern its interactions with biological systems, thereby determining its activity. For (E)-3-Hydroxy-4-nonenoic acid and its analogs, key structural elements that influence biological effects include the spatial arrangement of atoms (stereochemistry), the length of the carbon chain, and the precise location of double bonds within that chain.

Correlation of Stereochemistry with Biological Effects

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. wikipedia.org Because biological systems, such as enzymes and receptors, are themselves chiral, they can interact differently with different stereoisomers of a single compound. nih.gov This can lead to one enantiomer or diastereomer being biologically active while others are less active or even inactive. nih.gov

The hydroxyl group at the C-3 position of (E)-3-Hydroxy-4-nonenoic acid creates a chiral center, meaning it can exist as two different enantiomers: (R)-3-Hydroxy-4(E)-nonenoic acid and (S)-3-Hydroxy-4(E)-nonenoic acid. Research into analogous hydroxy fatty acids demonstrates that this stereochemical configuration is pivotal for biological function.

Studies on medium-chain-length (R)-hydroxyalkanoic acids have revealed that their stereochemistry is directly correlated with their antimicrobial properties. For instance, (R)-3-hydroxy-8-nonenoic acid and (R)-3-hydroxy-10-undecenoic acid demonstrated significantly higher activity against the growth of Listeria species and Staphylococcus aureus compared to their racemic mixtures (a 50:50 mix of R and S enantiomers). nih.gov This suggests that the (R)-configuration is preferred for this specific biological action. In nature, polyhydroxyalkanoates (PHAs), which are polyesters composed of chiral R-hydroxycarboxylic acids, are typically found with their monomers in the (R)-configuration, further highlighting the biological significance of this specific stereoisomer. nih.gov

Further evidence for the importance of stereochemistry comes from studies on other complex fatty acids. For example, in the case of pinellic acid (a C18 trihydroxy fatty acid), a systematic investigation of all its stereoisomers revealed that the naturally occurring (9S,12S,13S)-isomer exhibited the most potent adjuvant activity. researchgate.net This specificity underscores that the precise spatial orientation of the hydroxyl groups is essential for the molecule's ability to modulate the immune response.

These findings strongly suggest that the biological roles of (E)-3-Hydroxy-4-nonenoic acid are likely to be stereospecific. The (R) and (S) enantiomers can be expected to exhibit different activities and potencies due to differential binding and interaction with their biological targets.

Table 1: Comparison of Antimicrobial Activity of Chiral Hydroxyalkanoic Acids

Compound Stereochemistry Target Organism Observed Biological Effect Reference
3-Hydroxy-8-nonenoic acid (R)-enantiomer Listeria sp., Staphylococcus aureus Higher antimicrobial activity compared to the racemic mixture. nih.gov
3-Hydroxy-10-undecenoic acid (R)-enantiomer Listeria sp., Staphylococcus aureus Higher antimicrobial activity compared to the racemic mixture. nih.gov
Pinellic acid (9S,12S,13S)-isomer Immune system (adjuvant) Most potent adjuvant activity among all tested stereoisomers. researchgate.net

Influence of Chain Length and Double Bond Position on Activity (e.g., analogous (E)-3-alkenoic acids)

Influence of Double Bond Position: The position of the double bond within the alkyl chain is another critical factor influencing biological activity. The rigidity of the double bond and the specific location of the electron-rich pi-system can dictate the molecule's shape and how it fits into a receptor or active site. Shifting the double bond's position can lead to significant changes in biological effects. For example, in a study on decadien-3-ones, moving a double bond closer to the carbonyl functional group resulted in a change of odor from fruity and citrus-like to mushroom-like and glue-like. nih.gov This shift in perception was also correlated with a significant increase in the odor threshold, indicating a weaker interaction with the corresponding receptors. nih.gov The presence of the double bond at the C-4 position in (E)-3-Hydroxy-4-nonenoic acid is therefore a defining feature, and isomers with the double bond at different locations (e.g., C-2, C-5) would be expected to possess distinct biological activity profiles.

Table 2: Influence of Structural Modifications on Biological Properties of Alkenoic Acids and Analogs

Structural Modification Compound Series Observed Change in Biological Property (Odor) Reference
Chain Length (E)-3-Alkenoic acids Odor quality changes from sweaty to plastic-like to waxy with increasing chain length. researchgate.netresearchgate.net
Chain Length (E)-3-Alken-1-ols and (E)-3-Alkenals Odor quality changes from grassy/green to citrus-like/soapy with increasing chain length. researchgate.netresearchgate.net
Double Bond Position Decadien-3-ones Shifting the double bond towards the carbonyl group changes the odor from fruity/citrus to mushroom/glue-like and increases the odor threshold. nih.gov

Advanced Analytical Methodologies for E 3 Hydroxy 4 Nonenoic Acid Research

High-Resolution Mass Spectrometry (HRMS) in Metabolomics Research

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the field of metabolomics, offering unparalleled accuracy and sensitivity for the analysis of small molecules like (E)-3-Hydroxy-4-nonenoic Acid. nih.govresearchgate.net Its ability to provide high-resolution and accurate mass data is crucial for distinguishing between compounds with similar nominal masses. nih.gov

Targeted and Untargeted Profiling in Complex Biological Matrices

HRMS is instrumental in both targeted and untargeted metabolomics approaches for studying (E)-3-Hydroxy-4-nonenoic Acid in complex biological matrices such as plasma, urine, and tissue extracts. mdpi.comnih.gov

Untargeted Profiling: In untargeted metabolomics, the goal is to comprehensively analyze all detectable metabolites in a sample. mdpi.com HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the detection of a wide range of metabolites, including previously unknown or unexpected compounds. researchgate.netnih.gov The high mass accuracy of HRMS, typically within a few parts per million (ppm), facilitates the assignment of elemental compositions to detected ions, a critical first step in metabolite identification. mdpi.com For instance, a study on royal jelly utilized LC-HRMS to explore its fatty acid profile, demonstrating the power of this technique in identifying various fatty acids, including nonenoic acid, in a complex natural product. nih.gov

Targeted Profiling: Targeted analysis focuses on the quantification of specific, known metabolites. In this context, HRMS provides high selectivity and sensitivity for the accurate measurement of (E)-3-Hydroxy-4-nonenoic Acid. By creating a narrow mass extraction window around the theoretical exact mass of the target ion, background noise is significantly reduced, leading to improved signal-to-noise ratios and lower limits of detection.

The general workflow for HRMS-based metabolomics involves several key steps:

StepDescription
Sample Preparation Extraction of metabolites from the biological matrix. Methods can include liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes. mdpi.commetabolomexchange.org
Chromatographic Separation Typically, Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate the complex mixture of metabolites before they enter the mass spectrometer. metabolomexchange.org
Mass Spectrometric Analysis The separated metabolites are ionized (e.g., by electrospray ionization - ESI) and their exact masses are measured by the HRMS instrument, such as a Q Exactive or FT-ICR mass spectrometer. nih.govmetabolomexchange.org
Data Processing The raw data is processed to detect peaks, align them across different samples, and perform statistical analysis to identify significant changes in metabolite levels. nih.gov

Tandem Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. nih.gov This is particularly valuable for the unambiguous identification of (E)-3-Hydroxy-4-nonenoic Acid and for distinguishing it from its isomers. mdpi.com

In a typical MS/MS experiment, the precursor ion corresponding to (E)-3-Hydroxy-4-nonenoic Acid is selected in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into characteristic product ions. nih.gov The resulting fragmentation pattern, or MS/MS spectrum, serves as a structural fingerprint of the molecule.

The fragmentation of hydroxy fatty acids often involves characteristic losses, such as the loss of water (H₂O) and carbon dioxide (CO₂). nih.gov The specific fragmentation pathways can provide information about the position of the hydroxyl group and the double bond. For example, the fragmentation of deprotonated 3-hydroxyfurazan amino acids, which share some structural similarities, has been shown to be dependent on the length of the alkyl side chain and can involve competing losses of CO₂ and other small molecules. nih.gov Advanced techniques can even predict fragmentation patterns, aiding in the identification of unknown compounds. biorxiv.org

Advanced Chromatographic Separations

Chromatography is an essential component of the analytical workflow for (E)-3-Hydroxy-4-nonenoic Acid, enabling its separation from other components in a mixture prior to detection.

Chiral Chromatography for Stereoisomer Resolution

(E)-3-Hydroxy-4-nonenoic Acid possesses a chiral center at the C3 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. nih.gov These stereoisomers can have different biological activities, making their separation and individual quantification crucial. Chiral chromatography is the primary technique used to resolve these enantiomers. minia.edu.eg

This can be achieved through two main approaches:

Direct Separation: This involves the use of a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) column. nih.govchromatographyonline.com The enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and their subsequent separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. chromatographyonline.com For instance, a Chiralpak AD-RH column, which is a tris(3,5-dimethylphenylcarbamate) derivative of amylose, has been successfully used for the direct enantioseparation of trans-4-hydroxy-2-nonenoic acid (HNEA), a related compound. nih.gov

Indirect Separation: This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. nih.govminia.edu.eg These diastereomers have different physical properties and can be separated on a conventional, non-chiral stationary phase. minia.edu.eg For example, HNEA enantiomers have been separated after derivatization with (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. nih.gov

Chiral Separation MethodPrincipleExample Application for a related compound (HNEA) nih.gov
Direct Separation Differential interaction of enantiomers with a chiral stationary phase.Separation on a Chiralpak AD-RH column.
Indirect Separation Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.Derivatization with (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol and separation on a Spherisorb ODS2 column.

Coupling Gas Chromatography with Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. ifremer.frmdpi.com Since (E)-3-Hydroxy-4-nonenoic Acid is not naturally volatile, it requires a derivatization step to increase its volatility and thermal stability for GC analysis. mdpi.com

Common derivatization methods for fatty acids include:

Silylation: Reacting the hydroxyl and carboxyl groups with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. mdpi.com

Esterification: Converting the carboxylic acid to a more volatile ester, such as a methyl ester (FAME). ifremer.frekb.eg

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. ekb.eg The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact ionization - EI) and detected. mdpi.com The resulting mass spectra provide structural information that aids in the identification of the compound. ifremer.fr

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of non-volatile compounds like (E)-3-Hydroxy-4-nonenoic Acid in biological matrices. rsc.orgub.edu This technique combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org

The LC system, often a UHPLC, separates the analyte from the complex sample matrix. metabolomexchange.org The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the analyte is ionized, typically using ESI. metabolomexchange.org

For quantification, the mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion for (E)-3-Hydroxy-4-nonenoic Acid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces chemical noise, resulting in excellent sensitivity and accuracy for quantification. rsc.orgnih.gov Isotope-dilution mass spectrometry, where a stable isotope-labeled internal standard is used, is often employed to achieve the most accurate and precise quantification. nih.gov This method has been successfully used to quantify mercapturic acid conjugates of related hydroxy fatty acids in human urine. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including hydroxy fatty acids like (E)-3-Hydroxy-4-nonenoic Acid. This non-destructive analytical technique provides detailed information about the carbon-hydrogen framework of a molecule, enabling the precise assignment of its structure. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, researchers can confirm the connectivity of atoms and the stereochemistry of the compound.

1D and 2D NMR Techniques for Full Structural Assignment

The definitive structural assignment of (E)-3-Hydroxy-4-nonenoic Acid is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. science.gov 1D techniques like ¹H and ¹³C NMR provide initial information about the types and numbers of protons and carbons present, while 2D techniques reveal the intricate connections between them.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. For (E)-3-Hydroxy-4-nonenoic Acid, the olefinic protons on the C4-C5 double bond typically appear in the downfield region (around 5.3-5.5 ppm). nih.gov The proton at the C3 position, being attached to a carbon bearing a hydroxyl group, would also have a characteristic chemical shift. The trans configuration of the double bond is confirmed by the large coupling constant (typically around 15-16 Hz) between the C4 and C5 protons. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms and their electronic environments. The carboxyl carbon (C1) is the most deshielded, appearing far downfield. The olefinic carbons (C4 and C5) and the carbon bearing the hydroxyl group (C3) also have distinct chemical shifts that aid in their assignment. nih.govacs.org

2D NMR Spectroscopy: To unequivocally assign all proton and carbon signals and confirm the molecule's connectivity, several 2D NMR experiments are employed: youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For (E)-3-Hydroxy-4-nonenoic Acid, COSY spectra would show correlations between the protons on C2 and C3, C3 and C4, C4 and C5, and along the rest of the aliphatic chain, confirming the sequence of these groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. sdsu.edu It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is crucial for piecing together the molecular fragments identified by COSY. For instance, an HMBC correlation between the proton on C3 and the carboxyl carbon (C1) would confirm the position of the hydroxyl group relative to the carboxylic acid. researchgate.netmdpi.com

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for (E)-3-Hydroxy-4-nonenoic Acid, based on typical values for similar structures.

Table 1: Predicted ¹H NMR Spectral Data for (E)-3-Hydroxy-4-nonenoic Acid Data is hypothetical and based on known chemical shift ranges for similar functional groups.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~2.4dd-
H-3~4.3m-
H-4~5.5dd~15.5, ~6.0
H-5~5.6dt~15.5, ~7.0
H-6~2.1m-
H-7~1.3m-
H-8~1.3m-
H-9~0.9t~7.0
OHvariablebr s-
COOHvariablebr s-

Table 2: Predicted ¹³C NMR Spectral Data for (E)-3-Hydroxy-4-nonenoic Acid Data is hypothetical and based on known chemical shift ranges for similar functional groups.

PositionChemical Shift (δ, ppm)
C-1~175
C-2~40
C-3~72
C-4~130
C-5~135
C-6~32
C-7~28
C-8~22
C-9~14

Isotopic Labeling for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used in conjunction with NMR or mass spectrometry to trace the metabolic fate of molecules within a biological system. mpg.de Metabolic Flux Analysis (MFA) quantitatively studies the rates of metabolic reactions in a cell. nih.govresearchgate.net By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can follow the incorporation of this label into various metabolites, including (E)-3-Hydroxy-4-nonenoic Acid.

In the context of (E)-3-Hydroxy-4-nonenoic Acid research, a precursor fatty acid labeled with ¹³C could be introduced to a cell culture or organism. nih.gov For example, if [U-¹³C₆]glucose is used as a tracer, the resulting acetyl-CoA units that form the backbone of fatty acids will be labeled. nih.gov As the cell synthesizes fatty acids, the ¹³C atoms are incorporated into the carbon skeleton of newly formed molecules.

By analyzing the resulting (E)-3-Hydroxy-4-nonenoic Acid with ¹³C NMR or mass spectrometry, the specific positions and extent of ¹³C enrichment can be determined. d-nb.info This labeling pattern provides direct evidence of the biosynthetic pathway and allows for the calculation of metabolic fluxes—the rates at which the compound is synthesized and converted. nih.gov This information is critical for understanding how the production of (E)-3-Hydroxy-4-nonenoic Acid is regulated and how it connects to the broader metabolic network of the organism. The selection of the specific isotopic tracer is a critical step in designing an effective MFA experiment. nih.gov

Potential Applications and Research Tools Derived from E 3 Hydroxy 4 Nonenoic Acid

Biotechnological Applications in Industrial Fermentation

The microbial world offers a vast toolkit for the conversion of organic molecules into valuable chemicals. (E)-3-Hydroxy-4-nonenoic acid, as a functionalized fatty acid, could serve as a unique substrate or intermediate in industrial fermentation processes.

Production of Bio-based Chemicals and Precursors

Microbial fermentation is a cornerstone of the bio-economy, providing sustainable routes to polymers, fuels, and specialty chemicals. Fatty acids and their derivatives are valuable feedstocks in this domain. For instance, bacteria such as Pseudomonas putida are known to accumulate polyhydroxyalkanoates (PHAs), which are biodegradable polyesters, when fed various fatty acids. frontiersin.orgnih.gov The use of functionalized fatty acids can lead to the production of PHAs with tailored properties. While the direct use of (E)-3-Hydroxy-4-nonenoic acid as a monomer for PHA production has not been extensively documented, its structure suggests it could be incorporated by PHA synthases that have a broad substrate specificity, potentially yielding a polymer with unique characteristics due to the unsaturated bond.

Furthermore, the oxidative cleavage of unsaturated fatty acids is a known route to produce valuable dicarboxylic acids and other platform chemicals. nih.gov It is conceivable that (E)-3-Hydroxy-4-nonenoic acid could be a target for such enzymatic cleavage, yielding shorter-chain functionalized molecules that can serve as building blocks for other chemical syntheses. The table below outlines potential bio-based products from the microbial transformation of related fatty acids, suggesting possible pathways for (E)-3-Hydroxy-4-nonenoic acid.

Precursor Fatty AcidMicrobial SystemPotential Bio-based Product(s)
Oleic AcidPseudomonas sp.Polyhydroxyalkanoates (PHAs)
Nonanoic AcidCupriavidus necatorPoly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBHV) asm.org
Octanoic AcidPseudomonas putidaPoly(3-hydroxyoctanoic acid) (PHO) nih.gov
Ricinoleic AcidEnterobacter cloacae12-C and 14-C homologous compounds moneratec.com

Role in Novel Bioremediation Strategies (Hypothetical)

The accumulation of fatty, oily, and greasy waste presents a significant environmental challenge. Bioremediation, which harnesses the metabolic capabilities of microorganisms to break down pollutants, is a promising and environmentally friendly solution. Various bacteria and fungi are known to degrade a wide range of fatty acids. mdpi.comgoogle.comgerli.commdpi.com

The degradation of unsaturated fatty acids by microbial consortia has been demonstrated, with different microorganisms showing specificity for saturated versus unsaturated chains. mdpi.comgoogle.com For instance, certain Pseudomonas species are capable of degrading fatty acids into water and carbon dioxide. nih.gov Given that (E)-3-Hydroxy-4-nonenoic acid is an unsaturated hydroxy fatty acid, it is hypothetically a viable substrate for biodegradation by microorganisms present in environments such as soil and wastewater treatment systems. A bioaugmentation approach, where specific microbial strains known for their lipolytic (fat-degrading) and oxidative capabilities are introduced, could be developed to specifically target and eliminate waste streams containing this and related fatty acids. The enzymatic machinery of these microbes, including lipases and oxidases, would be key to the breakdown of such molecules.

Chemical Biology Probes and Mechanistic Tools

The functional groups of (E)-3-Hydroxy-4-nonenoic acid make it an attractive scaffold for the design of chemical tools to probe biological systems.

Development of Inhibitors or Modulators for Specific Biological Targets

Hydroxy fatty acids are a class of lipids with a wide range of biological activities, including anti-inflammatory and anti-proliferative effects. nih.govdrugbank.comnih.gov For example, certain hydroxylated unsaturated fatty acids have shown inhibitory activity in degranulation assays, which are relevant to allergic responses. nih.gov Other studies have highlighted the potential of hydroxy fatty acids to act as inhibitors of enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer and arthritis.

While direct studies on the biological targets of (E)-3-Hydroxy-4-nonenoic acid are limited, its structure is analogous to other bioactive lipids. This suggests that it, or derivatives thereof, could be developed as selective inhibitors or modulators of enzymes involved in fatty acid metabolism or inflammatory signaling pathways. The presence of both a hydroxyl group and a double bond provides handles for chemical modification to optimize potency and selectivity for a desired biological target. The development of such probes would be invaluable for elucidating the roles of specific enzymes and pathways in health and disease.

Use as Standards for Oxidation Studies of Related Fatty Acids

The study of lipid metabolism and oxidative stress often relies on the accurate detection and quantification of metabolic intermediates. Lipid peroxidation, a process of oxidative degradation of lipids, results in the formation of a variety of products, including hydroxy fatty acids. One of the most studied products of lipid peroxidation is 4-hydroxy-2-(E)-nonenal (HNE), which is further metabolized in the body to compounds such as 4-hydroxynonenoic acid (HNEA).

To accurately study these metabolic pathways and to quantify the levels of these metabolites in biological samples, pure, well-characterized standards are essential. A study focused on the oxidation of nonanoic acid highlighted the need for synthesizing a series of hydroxycarboxylic acids to serve as analytical standards. nih.gov (E)-3-Hydroxy-4-nonenoic acid could serve as a valuable standard for mass spectrometry-based lipidomics studies, aiding in the identification and quantification of related metabolites in studies of fatty acid oxidation, lipid peroxidation, and associated disease states.

Agricultural Research Innovations

Fatty acids and their derivatives play crucial roles in agriculture, from plant defense to the development of green pesticides. Pelargonic acid (nonanoic acid), for example, is used as a bio-based herbicide. nih.gov There is emerging evidence that bacterial 3-hydroxy fatty acids can trigger immune responses in plants, suggesting a role in plant-microbe interactions.

Furthermore, certain trihydroxy fatty acids found in plants like tomatoes have been shown to possess a range of biological activities. While direct applications of (E)-3-Hydroxy-4-nonenoic acid in agriculture have not yet been reported, its structural similarity to these other active molecules suggests potential avenues for research. It could be investigated for its potential as a biodegradable pesticide, a plant growth regulator, or a signaling molecule that could enhance plant defenses against pathogens. Research in this area could lead to the development of novel and sustainable agricultural products.

Exploration as a Bio-herbicide or Fungicide (e.g., related nonanoic acid)

The potential of (E)-3-Hydroxy-4-nonenoic Acid as a bio-herbicide or fungicide can be inferred from the established properties of nonanoic acid (also known as pelargonic acid), a nine-carbon saturated fatty acid. Nonanoic acid is a well-documented, non-selective, broad-spectrum contact herbicide used to control a wide variety of annual and perennial weeds. academax.com Its herbicidal action is rapid, causing a "burn-down" effect on plant tissues it contacts. researchgate.net

The mechanism of action for herbicidal fatty acids like nonanoic acid involves the disruption of cell membranes. researchgate.net These fatty acids attack the bimolecular lipid membranes of plant cells, leading to a rapid loss of membrane integrity, electrolyte leakage, and subsequent cell death. researchgate.netresearchgate.net Research has shown that medium-chain fatty acids, particularly those with C9 to C11 chain lengths, exhibit the strongest phytotoxic activity. researchgate.net

Given that (E)-3-Hydroxy-4-nonenoic Acid shares the same nine-carbon backbone as nonanoic acid, it is plausible that it could exert similar phytotoxic effects. The presence of a hydroxyl group and a trans double bond in its structure might modulate its ability to penetrate the plant cuticle and interact with cell membranes, potentially influencing its efficacy. The structural features of fatty acids, such as chain length and the presence and position of functional groups, are critical to their biological activity. nih.gov For instance, studies on other fatty acids have shown that even slight modifications can significantly alter their phytotoxic effects. nih.gov

Furthermore, nonanoic acid also possesses potent antifungal properties, inhibiting spore germination and mycelial growth of various pathogenic fungi. researchgate.net This dual-action capability makes it a valuable tool in agriculture. Consequently, (E)-3-Hydroxy-4-nonenoic Acid warrants investigation for similar antifungal activities. Research into the structure-activity relationships of antifungal fatty acids has shown that the position of a hydroxyl group can be a strong determinant of activity. nih.govualberta.ca

The table below summarizes the phytotoxic effects of various medium-chain fatty acids, providing a basis for the potential herbicidal activity of (E)-3-Hydroxy-4-nonenoic Acid.

Fatty AcidChain LengthEffect on PlantsReference
Nonanoic AcidC9Strong non-selective damage to various plant species. researchgate.net researchgate.net
Decanoic AcidC10Strong phytotoxic activity. researchgate.net researchgate.net
Undecanoic AcidC11Strong phytotoxic activity. researchgate.net researchgate.net
Hexanoic AcidC6Almost no phytotoxic activity. researchgate.net researchgate.net
Myristic AcidC14Almost no phytotoxic activity. researchgate.net researchgate.net

This table is interactive. Click on the headers to sort the data.

Role in Plant Defense Mechanisms (Hypothetical)

Beyond direct application as a pesticide, (E)-3-Hydroxy-4-nonenoic Acid could hypothetically play a role in the plant's own defense systems. Plants have evolved sophisticated mechanisms to detect potential pathogens by recognizing conserved microbial molecules known as Microbe-Associated Molecular Patterns (MAMPs). This recognition triggers a basal immune response called Pattern-Triggered Immunity (PTI).

Recent research has identified medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs), specifically those with 8 to 12 carbon atoms, as a class of MAMPs. These molecules are common in certain bacteria and can be perceived by the plant's immune system. The perception of mc-3-OH-FAs can trigger various defense responses, including the production of reactive oxygen species and the increased expression of defense-related genes. This priming of the plant's defenses can lead to enhanced resistance against subsequent pathogen attacks.

(E)-3-Hydroxy-4-nonenoic Acid, as a nine-carbon 3-hydroxy fatty acid, fits the structural profile of these immune-stimulating molecules. It is therefore hypothesized that this compound, if produced endogenously by plants or encountered in the environment from microbial sources, could act as a signaling molecule to activate plant defense pathways. Unsaturated fatty acids and their derivatives are known to be involved in a multitude of stress responses in plants. frontiersin.orgnih.govcreative-proteomics.com They can act as precursors for signaling molecules like jasmonic acid or function directly in defense signaling. frontiersin.orgmdpi.com

The involvement of 3-hydroxy fatty acids in plant defense is an active area of research. ontosight.ai While they are known components of structural polymers like cutin, their role as signaling molecules is becoming increasingly apparent. The ability of a plant to recognize a molecule like (E)-3-Hydroxy-4-nonenoic Acid could be a key part of its ability to fend off microbial threats.

The following table outlines the known defense-related activities of compounds structurally related to (E)-3-Hydroxy-4-nonenoic Acid.

Compound ClassExample(s)Role in Plant DefenseReference
Medium-Chain 3-Hydroxy Fatty Acids3-OH-C8:0, 3-OH-C10:0, 3-OH-C12:0Act as MAMPs, triggering PTI and enhancing resistance to pathogens.
C18 Unsaturated Fatty AcidsOleic acid, Linoleic acid, α-Linolenic acidServe as precursors to defense hormones (e.g., jasmonic acid) and are involved in signaling pathways. frontiersin.orgfrontiersin.org frontiersin.orgfrontiersin.org
Oxygenated Fatty Acids (Oxylipins)Jasmonic acid, Divinyl ethersAct as key signaling molecules in response to wounding and pathogen attack. creative-proteomics.commdpi.com creative-proteomics.commdpi.com

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Unresolved Academic Challenges

Discovery of Novel Biological Functions and Interactors

The current paradigm places (E)-3-Hydroxy-4-nonenoic acid primarily as an oxidized, less reactive metabolite of the highly cytotoxic aldehyde, HNE. mdpi.comnih.gov This view, however, may be overly simplistic. HNE itself has transitioned from being considered merely a toxic byproduct to a significant signaling molecule involved in various cellular processes. mdpi.commdpi.com A pivotal challenge for future research is to investigate whether (E)-3-Hydroxy-4-nonenoic acid possesses intrinsic biological activities independent of its role as an HNE detoxification product.

Future investigations should focus on:

Identifying Protein Interactors: Employing advanced proteomics techniques, such as affinity purification-mass spectrometry, to identify specific proteins, receptors, or enzymes that bind to (E)-3-Hydroxy-4-nonenoic acid. This could reveal novel signaling pathways or regulatory functions.

Cellular Signaling and Gene Expression: Research is needed to determine if this molecule can modulate cell signaling cascades or influence gene expression. mdpi.com Studies could explore its effects on key transcription factors and signaling pathways that are known to be influenced by other lipid-derived molecules.

Beyond Detoxification: A significant unresolved question is whether the conversion of HNE to (E)-3-Hydroxy-4-nonenoic acid is purely a detoxification step or if it generates a new bioactive molecule with its own specific functions. It may act as a subtle modulator of cellular processes, in contrast to the more potent effects of its aldehyde precursor.

Comprehensive Elucidation of All Biosynthetic Routes and Regulation

The principal known biosynthetic route to (E)-3-Hydroxy-4-nonenoic acid is the oxidation of 4-hydroxy-2-nonenal (HNE), a reaction catalyzed by aldehyde dehydrogenases (ALDHs). nih.govnih.gov However, a comprehensive understanding of its biosynthesis is far from complete.

Key academic challenges include:

Identifying Specific ALDH Isoforms: Multiple ALDH isoforms exist, and their relative contributions to the formation of (E)-3-Hydroxy-4-nonenoic acid in different tissues and cellular compartments are not well defined. nih.govnih.gov Future studies must aim to identify the specific ALDHs (e.g., ALDH2, ALDH3) responsible for this conversion and understand their kinetic properties and substrate specificity.

Exploring Alternative Biosynthetic Pathways: A fundamental question is whether HNE is the sole precursor. It is conceivable that (E)-3-Hydroxy-4-nonenoic acid could be synthesized through alternative pathways, such as the direct enzymatic hydration or oxidation of other fatty acid derivatives. Investigating other potential routes, perhaps involving cytochrome P450 enzymes or fatty acid hydratases, is a critical area for exploration. nih.gov

Regulatory Mechanisms: The regulation of (E)-3-Hydroxy-4-nonenoic acid production is poorly understood. Research is required to uncover how cellular conditions, such as oxidative stress levels, nutrient availability, and pathological states, influence the expression and activity of the enzymes involved in its synthesis.

Development of Sustainable and Scalable Production Methods

To enable in-depth biological studies, a reliable and scalable source of pure (E)-3-Hydroxy-4-nonenoic acid is essential. Chemical synthesis can be complex and may not be environmentally sustainable for larger quantities. nih.gov Therefore, developing biotechnological production methods presents a significant and valuable challenge.

Future research should be directed towards:

Microbial Fermentation: Engineering microorganisms like Escherichia coli or Pseudomonas putida for the de novo biosynthesis of (E)-3-Hydroxy-4-nonenoic acid is a promising strategy. google.comresearchgate.net This involves designing and optimizing artificial biosynthetic pathways by introducing and expressing a series of requisite enzymes.

PHA Depolymerization: An alternative biological approach involves the use of bacteria that naturally produce polyhydroxyalkanoates (PHAs), which are polyesters of various hydroxyalkanoic acids. frontiersin.orgethz.ch Research could focus on engineering PHA-producing organisms to synthesize polymers incorporating C9 monomers and then developing efficient in vivo or in vitro depolymerization processes to release (E)-3-Hydroxy-4-nonenoic acid. scispace.com

Process Optimization: For any microbial production system, extensive process engineering will be necessary to maximize titers, yields, and productivity. This includes optimizing fermentation conditions (e.g., pH, temperature, nutrient feeding) and developing efficient downstream purification protocols. ethz.ch

Table 1: Potential Strategies for Sustainable Production of (E)-3-Hydroxy-4-nonenoic Acid

Production Strategy Potential Host Organism Key Research Challenges Relevant Findings
De Novo Biosynthesis Escherichia coli, Saccharomyces cerevisiae Pathway design, enzyme selection (e.g., for fatty acid elongation and functionalization), balancing metabolic flux, minimizing toxicity of intermediates. Successful engineering of microbes for production of other fatty acids and derivatives like caffeic acid. researchgate.net
PHA-based Production Pseudomonas putida, Cupriavidus necator Engineering PHA synthase specificity for C9 monomers, controlling fatty acid precursor supply (e.g., nonanoic acid), optimizing in vivo depolymerization conditions (pH, enzyme activity). P. putida has been used to produce various (R)-3-hydroxycarboxylic acids from PHAs. ethz.chscispace.com

| Biocatalysis | Whole-cell or isolated enzymes | Identification of robust enzymes (e.g., hydratases, dehydrogenases) for converting precursors like nonanoic acid or nonenoic acid, cofactor regeneration, process stability. | Enzyme-catalyzed synthesis of novel functionalized PHAs and monomers has been demonstrated. frontiersin.org |

Advanced Computational and Theoretical Studies on Reactivity and Molecular Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level, providing insights that can guide experimental work. For (E)-3-Hydroxy-4-nonenoic acid, such studies are currently lacking but hold immense potential.

Unresolved challenges that can be addressed by computational approaches include:

Reactivity and Stability Analysis: Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's electronic structure, bond energies, and molecular electrostatic potential. researchgate.net This would help predict its chemical reactivity, particularly at the double bond, hydroxyl group, and carboxylic acid function, and understand its stability compared to its HNE precursor.

Enzyme-Substrate Docking: Molecular docking simulations can model the interaction of (E)-3-Hydroxy-4-nonenoic acid with the active sites of enzymes, such as the various ALDH isoforms or newly discovered protein interactors. researchgate.net These studies can help explain substrate specificity and predict which enzymes are most likely to metabolize or bind to the compound.

Conformational Analysis: Understanding the molecule's preferred three-dimensional shapes (conformers) in different environments (e.g., aqueous solution, lipid membrane) is crucial for understanding its biological activity. Computational analysis can map the conformational landscape and identify low-energy structures that are likely to be biologically relevant.

Exploration of Stereoisomeric Specificity in Biological Systems

A critical and entirely unresolved aspect of (E)-3-Hydroxy-4-nonenoic acid biochemistry is its stereochemistry. The carbon atom at position 3 (C-3) is a chiral center, meaning the molecule exists as two distinct enantiomers: (R)-3-Hydroxy-4-nonenoic acid and (S)-3-Hydroxy-4-nonenoic acid. Biological systems are notoriously stereospecific, and it is highly probable that these two isomers have different biological fates and activities. diva-portal.org

Key future research objectives must include:

Asymmetric Synthesis and Separation: Developing methods for the stereoselective synthesis of both the (R) and (S) enantiomers in high purity is the first essential step. nih.gov Alternatively, chiral chromatography techniques must be optimized to separate the enantiomers from a racemic mixture.

Stereospecific Bioactivity: Once pure enantiomers are available, their biological activities must be evaluated separately. It is crucial to determine if they differ in their ability to interact with proteins, modulate signaling pathways, or elicit cellular responses. Studies on other chiral lipopeptides have shown that stereoisomers can have dramatically different levels of cytotoxicity. mdpi.com

Enzymatic Stereoselectivity: Investigating whether the biosynthesis and subsequent metabolism of (E)-3-Hydroxy-4-nonenoic acid are stereoselective is fundamental. Do ALDH enzymes produce a specific enantiomer from HNE? Are there other enzymes that metabolize one enantiomer preferentially over the other? Answering these questions is vital for a complete understanding of its role in physiology and pathology. acs.org

Table 2: List of Mentioned Compounds

Compound Name
(E)-3-Hydroxy-4-nonenoic Acid
4-Hydroxy-2-nonenal (HNE)
Aldehyde Dehydrogenase (ALDH)
Caffeic Acid
Cytochrome P450
Nonanoic Acid
Polyhydroxyalkanoates (PHAs)
(R)-3-Hydroxy-4-nonenoic Acid

Q & A

Q. What statistical approaches are recommended for analyzing clustered data in dose-response studies involving (E)-3-Hydroxy-4-nonenoic Acid?

  • Methodological Answer : Use mixed-effects models to account for nested observations (e.g., repeated measures within subjects). Apply Bonferroni correction for multiple comparisons and report 95% confidence intervals for EC50 values. For non-linear kinetics, fit data to a four-parameter logistic (4PL) model .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s stability under oxidative conditions?

  • Methodological Answer : Replicate studies under controlled oxidative environments (e.g., H2O2/Fe<sup>2+</sup> Fenton system). Monitor degradation products via high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with reference libraries. Use kinetic modeling (e.g., pseudo-first-order rate constants) to quantify stability differences .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of (E)-3-Hydroxy-4-nonenoic Acid?

  • Methodological Answer : Standardize starting materials (e.g., ≥99.5% purity for 4-nonenoic acid precursors) and implement process analytical technology (PAT) for real-time monitoring of reaction progress. Use design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent polarity) .

Ethical and Data Management Considerations

Q. How should pseudonymized data from human cell-based studies be securely stored and shared?

  • Methodological Answer : Encrypt datasets and store them on institutional servers with role-based access controls. Retain decryption keys in a separate, password-protected repository. For collaborative research, use GDPR-compliant platforms (e.g., Zenodo) and anonymize metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.